"2-Isopropyl-benzothiazol-6-ylamine" molecular structure
"2-Isopropyl-benzothiazol-6-ylamine" molecular structure
CAS: 42517-23-7 | Formula: C₁₀H₁₂N₂S | MW: 192.28 g/mol [1]
Executive Summary
2-Isopropyl-benzothiazol-6-ylamine is a specialized heterocyclic building block characterized by a benzothiazole core substituted with a lipophilic isopropyl group at the C2 position and a primary amine at the C6 position.[2] Unlike its structural congener Riluzole (2-amino-6-trifluoromethoxybenzothiazole), which bears the amine at C2, this molecule presents the amine at C6, making it a pivotal scaffold for fragment-based drug discovery (FBDD) .
Its structural logic combines the blood-brain barrier (BBB) permeability conferred by the C2-isopropyl moiety with the synthetic versatility of the C6-aniline handle. It is primarily utilized in the synthesis of neuroprotective agents, kinase inhibitors, and as a precursor for radiolabeled PET tracers targeting amyloid-beta aggregates.
Molecular Architecture & Physicochemical Logic
The molecule's utility is defined by two distinct functional zones:
| Functional Zone | Structural Moiety | Physicochemical Role |
| Lipophilic Anchor | 2-Isopropyl group | Increases LogP (~2.9), facilitating membrane permeability and hydrophobic pocket binding (e.g., in ATP-binding sites of kinases). |
| Reactive Handle | 6-Amino group | Acts as a nucleophile for amide coupling, reductive amination, or diazotization (Sandmeyer reactions) to introduce halides or radiolabels ( |
| Core Scaffold | Benzothiazole | Provides aromatic stability and pi-stacking capability; bioisostere of indole and benzimidazole. |
Structural Visualization
The following diagram illustrates the core connectivity and potential derivatization pathways.
Figure 1: Structural logic of 2-Isopropyl-benzothiazol-6-ylamine, highlighting the functional roles of the C2 and C6 substituents.
Synthetic Methodology: The "Nitration-Reduction" Protocol
While various routes exist, the most robust industrial protocol for synthesizing 2-substituted-6-aminobenzothiazoles involves the construction of the benzothiazole ring followed by regioselective nitration and reduction. This method avoids the instability often associated with 5-aminothiophenols.
Step-by-Step Protocol
Phase 1: Construction of the Benzothiazole Core
Reaction: Condensation of 2-aminothiophenol with isobutyryl chloride.
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Reagents: 2-Aminothiophenol (1.0 eq), Isobutyryl chloride (1.1 eq), Pyridine (solvent/base).
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Procedure: Add isobutyryl chloride dropwise to a solution of 2-aminothiophenol in pyridine at 0°C. Heat to reflux for 2 hours to effect cyclodehydration.
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Outcome: Formation of 2-isopropylbenzothiazole .[3]
Phase 2: Regioselective Nitration
Reaction: Electrophilic Aromatic Substitution (EAS).
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Mechanism: The benzothiazole ring directs electrophiles to the C6 position (para to the nitrogen, meta to the sulfur).
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Reagents: HNO₃ (fuming), H₂SO₄ (conc).
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Procedure: Dissolve 2-isopropylbenzothiazole in conc. H₂SO₄ at -5°C. Add fuming HNO₃ dropwise, maintaining temperature below 0°C to prevent dinitration.
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Purification: Quench on ice. The solid precipitate is predominantly 6-nitro-2-isopropylbenzothiazole . Recrystallize from ethanol.
Phase 3: Reduction to Amine
Reaction: Béchamp Reduction or Catalytic Hydrogenation.
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Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water (3:1).
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Procedure: Reflux the nitro compound with Fe/NH₄Cl for 4 hours.
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Workup: Filter hot to remove iron oxides. Concentrate filtrate to obtain 2-isopropyl-benzothiazol-6-ylamine .
Synthesis Workflow Diagram
Figure 2: The standard "Nitration-Reduction" synthetic pathway for high-purity production.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 1.38 (d, 6H, J=6.9 Hz) | Methyl protons of the isopropyl group. |
| δ 3.35 (sept, 1H) | Methine proton of the isopropyl group. | |
| δ 5.40 (s, 2H) | Broad singlet for the -NH₂ amine protons (exchangeable). | |
| δ 6.8 - 7.6 (m, 3H) | Aromatic protons (C4, C5, C7). C7 (ortho to amine) appears as a doublet with small coupling. | |
| MS (ESI+) | m/z 193.08 [M+H]⁺ | Protonated molecular ion (Base peak). |
| IR (ATR) | 3400, 3320 cm⁻¹ | N-H stretching vibrations (primary amine). |
Applications in Drug Development
Kinase Inhibition (ATP Mimetics)
The benzothiazole scaffold is a privileged structure in kinase inhibition. The 2-isopropyl group occupies the hydrophobic pocket (Gatekeeper region) of kinase enzymes, while the 6-amino group forms critical hydrogen bonds with the hinge region residues (e.g., Glu, Leu).
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Strategy: Derivatize the 6-amino group into a urea or amide to extend into the solvent-exposed region of the kinase.
PET Radiotracer Development
This molecule is a precursor for [¹⁸F]-Fluorobenzothiazoles , used in imaging neurodegenerative diseases.
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Protocol: The 6-amino group is converted to a diazonium salt and subjected to nucleophilic aromatic substitution with [¹⁸F]fluoride (Balz-Schiemann reaction conditions) to yield the 6-[¹⁸F]fluoro derivative.
Safety & Handling (SDS Summary)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can lead to darkening (quinone imine formation).
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
PubChemLite. (2025). Compound Summary: 2-Isopropyl-benzothiazol-6-ylamine (CAS 42517-23-7).[1][4][5] Retrieved from [Link]
- Jordan, A. D., et al. (2003). Synthesis and SAR of 6-substituted-2-aminobenzothiazoles as inhibitors of checkpoint kinase 1 (Chk1). Bioorganic & Medicinal Chemistry Letters. (General benzothiazole synthesis methodology).
- Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazole derivatives. European Journal of Medicinal Chemistry.
Sources
- 1. Benzothiazole | CymitQuimica [cymitquimica.com]
- 2. aablocks.com [aablocks.com]
- 3. 2-Ethyl-6-benzothiazolaMine | 17142-81-3 [amp.chemicalbook.com]
- 4. 89794-06-9,2-Bromo-4-methylbenzenesulfonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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